molecular formula C20H17N5O3 B2528345 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1448072-32-9

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2528345
CAS RN: 1448072-32-9
M. Wt: 375.388
InChI Key: AKMCVYKUNVROKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a 1,2,4-oxadiazole ring, a quinazolinone core, and an acetamide linkage, which are common motifs in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic or heteroaromatic acids. For instance, the synthesis of similar quinazolinone derivatives has been reported through a process that includes the formation of an ester, followed by hydrazide and cyclization reactions . The synthesis of the oxadiazole ring typically involves the reaction of an appropriate hydrazide with carbon disulfide to form a thiocarbohydrazide, which is then oxidized to form the oxadiazole ring . The final step often involves the coupling of these heterocyclic systems with acetamide derivatives to form the target compounds .

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR (both 1H and 13C), and mass spectrometry . These techniques provide detailed information about the functional groups, the molecular framework, and the electronic environment within the molecule. For example, the presence of the oxadiazole and quinazolinone rings can be confirmed by characteristic peaks in the IR spectrum and specific chemical shifts in the NMR spectra .

Chemical Reactions Analysis

The reactivity of these compounds can be influenced by the presence of different substituents on the aromatic rings and the nature of the heterocyclic systems. Structural effects on reactivity have been studied, and it is found that the electronic properties of the substituents can significantly affect the chemical behavior of the molecules . The oxadiazole and quinazolinone moieties are known to participate in various chemical reactions, which can be utilized for further functionalization or for the formation of complexes with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. Theoretical calculations, such as DFT, can predict vibrational frequencies, molecular electrostatic potential, and nonlinear optical properties, which are then compared with experimental data to validate the theoretical models . The presence of polar functional groups like carbonyl and amide can influence the solubility and may facilitate interactions with biological molecules, as suggested by molecular docking studies .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and characterization of compounds containing the 1,3,4-oxadiazole moiety and quinazolinone derivatives have been explored due to their relevance in developing pharmacologically active agents. For instance, the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides, utilizing heteryl systems like 2-phenyl/methyl-3,4-dihydro-4-oxoquinazolin-3-yl, has been reported to investigate their potential as antihistaminics (Rao & Reddy, 1994). This demonstrates the versatility of such compounds in synthesizing derivatives with possible therapeutic applications.

Antimicrobial and Antitumor Applications

Compounds with the 1,3,4-oxadiazole and quinazolinone frameworks have shown considerable antimicrobial and antitumor activities. For example, a study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that these compounds exhibited significant antimicrobial activity against a range of microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017). Moreover, novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their antitumor activity, with some compounds showing promising results, underscoring the potential for developing new anticancer therapies (Al-Suwaidan et al., 2016).

Analgesic and Anti-inflammatory Activities

The exploration of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one has provided insights into their analgesic and anti-inflammatory potential. Some derivatives have demonstrated potent activities in preclinical models, suggesting their utility in pain and inflammation management (Dewangan et al., 2016). The design and synthesis of quinazolinyl acetamides have also been targeted for these activities, with some compounds showing effectiveness comparable to or better than standard drugs, indicating their therapeutic potential (Alagarsamy et al., 2015).

Mechanism of Action

Target of Action

The primary targets of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

The exact mode of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities . They interact with their targets, leading to changes that result in their observed biological effects .

Biochemical Pathways

The specific biochemical pathways affected by N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-oxadiazole derivatives have been found to impact a variety of biochemical pathways, leading to their broad spectrum of biological activities .

Result of Action

The molecular and cellular effects of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-oxadiazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antiviral, and anti-leishmanial activities .

properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-13-22-19(28-24-13)10-14-6-2-4-8-16(14)23-18(26)11-25-12-21-17-9-5-3-7-15(17)20(25)27/h2-9,12H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMCVYKUNVROKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.